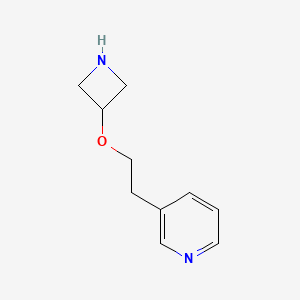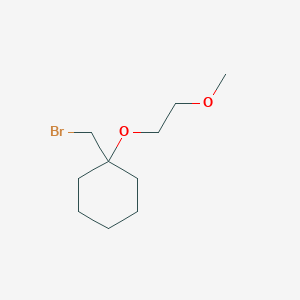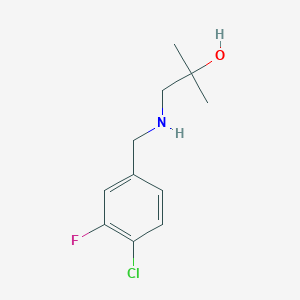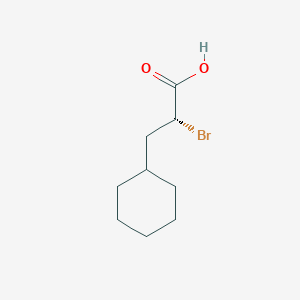
(2R)-2-bromo-3-cyclohexylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-bromo-3-cyclohexylpropanoic acid is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by the presence of a bromine atom attached to the second carbon of a propanoic acid chain, which is further substituted with a cyclohexyl group on the third carbon. The (2R) configuration indicates the specific spatial arrangement of the atoms around the chiral center, following the Cahn-Ingold-Prelog priority rules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-bromo-3-cyclohexylpropanoic acid typically involves the bromination of a suitable precursor. One common method is the bromination of 3-cyclohexylpropanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-bromo-3-cyclohexylpropanoic acid can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: The cyclohexyl group can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of 2-hydroxy-3-cyclohexylpropanoic acid.
Reduction: Formation of 2-bromo-3-cyclohexylpropanol.
Oxidation: Formation of cyclohexyl-substituted carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
(2R)-2-bromo-3-cyclohexylpropanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-bromo-3-cyclohexylpropanoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors through its bromine atom, which can form covalent bonds with nucleophilic residues in proteins. This interaction can inhibit enzyme activity or alter protein function, providing insights into molecular pathways and potential therapeutic targets .
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-bromo-3-cyclohexylpropanoic acid: The enantiomer of (2R)-2-bromo-3-cyclohexylpropanoic acid, with different spatial arrangement and potentially different biological activity.
2-bromo-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.
2-chloro-3-cyclohexylpropanoic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a bromine atom and a cyclohexyl group. This combination of features makes it a valuable compound for studying stereochemistry and for use in asymmetric synthesis .
Propiedades
Fórmula molecular |
C9H15BrO2 |
|---|---|
Peso molecular |
235.12 g/mol |
Nombre IUPAC |
(2R)-2-bromo-3-cyclohexylpropanoic acid |
InChI |
InChI=1S/C9H15BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6H2,(H,11,12)/t8-/m1/s1 |
Clave InChI |
ZNLYQQHXHRSBBY-MRVPVSSYSA-N |
SMILES isomérico |
C1CCC(CC1)C[C@H](C(=O)O)Br |
SMILES canónico |
C1CCC(CC1)CC(C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


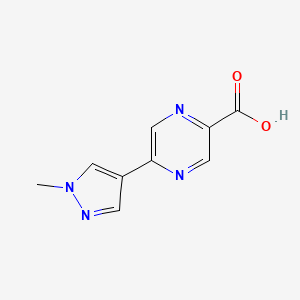
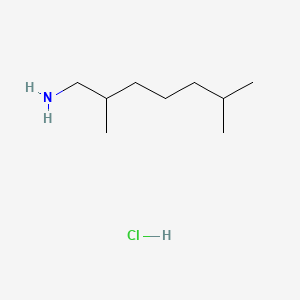
![6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13476292.png)


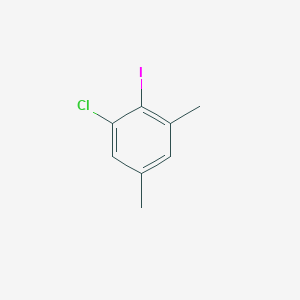

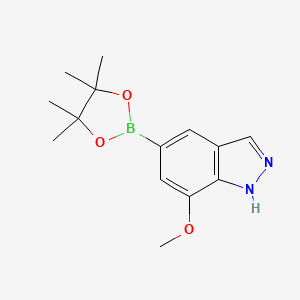
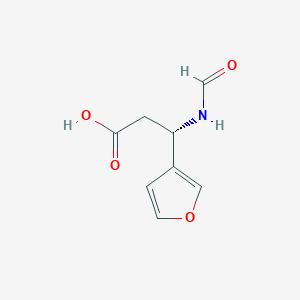
![6-Bromo-2,3-dihydroimidazo[2,1-b]oxazole](/img/structure/B13476320.png)
